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Introduction

CYC065, also known as fadraciclib, is a potent and selective, orally bioavailable, second-

generation aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent

kinase 9 (CDK9).[1][2][3][4] By targeting these two key enzymes, CYC065 disrupts critical

cellular processes involved in cell cycle progression and transcriptional regulation, making it a

promising agent for cancer therapy. These application notes provide detailed protocols for

utilizing CYC065 in various in vitro cell culture assays to assess its anti-cancer effects.

Mechanism of Action

CYC065 exerts its anti-neoplastic effects through a dual mechanism of action:

CDK2 Inhibition: CDK2, in complex with cyclin E, plays a crucial role in the G1 to S phase

transition of the cell cycle.[1][5] In cancer cells with cyclin E amplification or overexpression,

this complex is often hyperactive, leading to uncontrolled proliferation. CYC065 inhibits the

CDK2/cyclin E complex, inducing cell cycle arrest at the G1/S checkpoint.[1] Inhibition of

CDK2 by CYC065 has also been shown to induce anaphase catastrophe in aneuploid

cancer cells, leading to multipolar cell division and apoptosis.[6]
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CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-

TEFb) complex, which is essential for the transcription of various genes, including those

encoding short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[1][5] By

inhibiting CDK9, CYC065 leads to the downregulation of these key survival proteins,

ultimately triggering apoptosis in cancer cells.[5][7]

This dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently

halting cell proliferation and promoting programmed cell death.[1]

Quantitative Data Summary
The following tables summarize the in vitro potency of CYC065 across various cancer cell

lines.

Table 1: Biochemical Potency of CYC065

Target IC50 (nM)

CDK2/cyclin A 5

CDK9/cyclin T1 26

CDK5/p25 21

CDK3/cyclin E1 29

Source: Data compiled from multiple studies.[2][3][6][8]

Table 2: Anti-proliferative Activity of CYC065 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Assay Duration (h)

OCI-AML3
Acute Myeloid

Leukemia
0.44 ± 0.01 72

MOLM-13
Acute Myeloid

Leukemia
0.25 ± 0.01 72

MV4-11
Acute Myeloid

Leukemia
0.52 ± 0.01 72

Colo205 Colon Cancer

Not explicitly stated,

but used for

comparative studies

-

DLD1 Colon Cancer
Proliferation

substantially inhibited
-

HCT116 Colon Cancer
Proliferation

substantially inhibited
-

PSN1 Pancreatic Cancer
Proliferation

substantially inhibited
-

AsPC1 Pancreatic Cancer
Proliferation

substantially inhibited
-

USC-ARK-1 (CCNE1-

amplified)

Uterine Serous

Carcinoma

124.1 ± 57.8 (mean

for CCNE1-

overexpressing lines)

-

CCNE1 low-

expressing USC lines

Uterine Serous

Carcinoma
415 ± 117.5 (mean) -

CRC PDOs Colorectal Cancer 2.65 ± 3.92 72

Source: Data compiled from multiple studies.[3][6][9][10]

Experimental Protocols
Cell Viability and Proliferation Assay
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This protocol is used to determine the effect of CYC065 on cancer cell viability and

proliferation.

Materials:

Cancer cell lines of interest

Complete cell culture medium

CYC065 (fadraciclib)

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Resazurin-based assay

Plate reader

Procedure:

Seed cancer cells in a 96-well plate at a predetermined optimal density.

Allow cells to adhere and resume growth overnight.

Prepare a serial dilution of CYC065 in complete cell culture medium.

Remove the overnight culture medium from the cells and add the medium containing various

concentrations of CYC065 (e.g., 6.4 nM to 100 µM) and a vehicle control (e.g., DMSO).[9]

Incubate the plates for a specified period (e.g., 72 hours).[1][9]

Assess cell viability using an appropriate assay. For CellTiter-Glo®, follow the manufacturer's

instructions to measure ATP levels, which correlate with the number of metabolically active

cells.[1]

Record the luminescence or fluorescence using a plate reader.

Calculate IC50 values by plotting the percentage of cell viability against the log concentration

of CYC065.
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Western Blot Analysis
This protocol is used to investigate the effect of CYC065 on the expression and

phosphorylation of key proteins in the CDK2 and CDK9 signaling pathways.

Materials:

Cancer cell lines

CYC065

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against:

Phospho-RNA Polymerase II (Ser2)

Mcl-1

MYC

Cleaved PARP (apoptosis marker)

CDK2

CDK9

Phospho-Rb (a CDK2 substrate)

β-actin (loading control)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat cells with CYC065 at various concentrations and for different time points (e.g., 4, 8, 24

hours).[10][11]

Harvest cells and prepare cell lysates using lysis buffer.

Determine protein concentration using a BCA assay.

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Cell Cycle Analysis
This protocol is used to determine the effect of CYC065 on cell cycle distribution.

Materials:

Cancer cell lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8192769/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0234103
https://www.benchchem.com/pdf/Preclinical_Profile_of_Fadraciclib_CYC065_A_CDK2_9_Inhibitor_for_Solid_Tumors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CYC065

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with CYC065 as described for western blotting.

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

Wash the fixed cells with PBS.

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for

30 minutes.

Analyze the cell cycle distribution using a flow cytometer.[9][12] The DNA content will be

proportional to the PI fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by CYC065.

Materials:

Cancer cell lines

CYC065

Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)
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Propidium Iodide (PI)

Binding Buffer

Flow cytometer

Procedure:

Seed cells and treat with CYC065 for the desired duration.

Harvest both adherent and floating cells, wash with cold PBS, and resuspend in binding

buffer.

Add fluorescently labeled Annexin V and PI to the cell suspension according to the

manufacturer's protocol.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry within one hour.[10]

Annexin V-positive, PI-negative cells are in early apoptosis.

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations
Signaling Pathway of CYC065
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Caption: Signaling pathway of CYC065 (Fadraciclib).
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Caption: Experimental workflow for assessing CYC065.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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